(Dichloromethyl)methyldichlorosilane

Organosilicon synthesis Catalytic dechlorination Polychloromethylsilane reduction

(Dichloromethyl)methyldichlorosilane (CAS 1558-31-2) is a polychlorinated organosilane monomer with the molecular formula C₂H₄Cl₄Si and a molecular weight of 197.95 g/mol. It features a silicon center bonded to one methyl group, two chlorine atoms directly attached to silicon (Si–Cl), and one dichloromethyl group (–CHCl₂).

Molecular Formula C2H4Cl4Si
Molecular Weight 197.9 g/mol
CAS No. 1558-31-2
Cat. No. B074322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dichloromethyl)methyldichlorosilane
CAS1558-31-2
Molecular FormulaC2H4Cl4Si
Molecular Weight197.9 g/mol
Structural Identifiers
SMILESC[Si](C(Cl)Cl)(Cl)Cl
InChIInChI=1S/C2H4Cl4Si/c1-7(5,6)2(3)4/h2H,1H3
InChIKeyXMNYHTVOHRUIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dichloromethyl)methyldichlorosilane (CAS 1558-31-2) Technical Baseline for Procurement Evaluation


(Dichloromethyl)methyldichlorosilane (CAS 1558-31-2) is a polychlorinated organosilane monomer with the molecular formula C₂H₄Cl₄Si and a molecular weight of 197.95 g/mol [1]. It features a silicon center bonded to one methyl group, two chlorine atoms directly attached to silicon (Si–Cl), and one dichloromethyl group (–CHCl₂). Key physicochemical properties include a boiling point of 148–149 °C, a density of 1.4115 g/cm³, a refractive index of 1.4700, and a flash point of 28 °C . The compound is classified as moisture-sensitive (hydrolysis sensitivity rating 8, indicating rapid reaction with water and protic solvents) and must be handled under anhydrous conditions . Its dual reactivity sites—Si–Cl bonds for hydrolysis/condensation and C–Cl bonds in the dichloromethyl group for nucleophilic substitution or reductive dechlorination—define its functional niche among chloromethylsilanes [2].

1
Dual Si–Cl and C–Cl reactive sites support stepwise functionalization via reductive dechlorination and nucleophilic substitution.
2
Hydrolysis sensitivity rating 8 mandates anhydrous handling; enables rapid vapor-phase deposition process control.
3
Boiling point separation from common chlorosilane analogs facilitates fractional distillation purification in multi-step synthesis.

Why Generic Chlorosilane Substitution Fails: Critical Differentiation of (Dichloromethyl)methyldichlorosilane


Substituting (dichloromethyl)methyldichlorosilane with simpler chlorosilanes such as dimethyldichlorosilane (Me₂SiCl₂), methyltrichlorosilane (MeSiCl₃), or (trichloromethyl)methyldichlorosilane introduces functional limitations that cannot be overcome by adjusting reaction stoichiometry alone. Dimethyldichlorosilane lacks the reactive chloromethyl group required for stepwise reductive dechlorination sequences and preceramic polymer crosslinking [1]. Methyltrichlorosilane, while possessing three Si–Cl bonds, produces a higher crosslink density upon hydrolysis that yields brittle, less processable resins unsuitable for applications requiring controlled linear polymer architecture [2]. (Trichloromethyl)methyldichlorosilane undergoes dechlorination at a significantly faster rate (2–3× higher) than the dichloromethyl analog, making selective partial reduction to the monochloromethyl stage nearly impossible without over-reduction to the methyl group [1]. These reactivity differences are intrinsic to the electronic and steric environment of the chloromethyl substituent and directly impact product purity, yield, and functional performance. The quantitative evidence below establishes the specific performance boundaries that define when procurement of this precise compound is scientifically justified.

Dimethyldichlorosilane
Lacks the reactive chloromethyl group required for reductive dechlorination sequences and preceramic crosslinking.
Methyltrichlorosilane
Higher crosslink density upon hydrolysis yields brittle resins, limiting processability for linear polymer architectures.
(Trichloromethyl) analog
Faster dechlorination rate narrows the kinetic window for selective partial reduction, increasing risk of over-reduction to methyl group.

Quantitative Differentiation of (Dichloromethyl)methyldichlorosilane Against Closest Analogs


Stepwise Reductive Dechlorination Selectivity: (Dichloromethyl) vs. (Trichloromethyl) vs. (Monochloromethyl) Silanes

In palladium-catalyzed dechlorination with trichlorosilane (HSiCl₃) at 100–150 °C in sealed bombs, (dichloromethyl)methyldichlorosilane exhibits intermediate reactivity that enables controlled stepwise reduction to the monochloromethyl analog without over-reduction to the methyl derivative. The reactivity hierarchy was established as: Si–CCl₃ > Si–CHCl₂ > Si–CH₂Cl. (Trichloromethyl)silanes undergo dechlorination approximately 2–3 times faster than (dichloromethyl)silanes under identical conditions, while (monochloromethyl)silanes react approximately 50% slower than the dichloromethyl analog [1]. This differential allows quantitative control: limiting HSiCl₃ to 1 equivalent relative to Si–CCl₃ yields Si–CHCl₂; 2 equivalents yields Si–CH₂Cl; 3 equivalents yields Si–CH₃. Attempting the same controlled reduction with (trichloromethyl)methyldichlorosilane invariably produces mixtures of all three species due to the narrow kinetic window between successive dechlorination steps [1].

Stepwise dechlorination selectivity
Head-to-head
Target relative rate 1.0 vs. CCl₃ analog 2.0–3.0 vs. CH₂Cl analog 0.5
Supports controlled reduction to monochloromethyl stage, minimizing methyl byproduct formation.
Pd-catalyzed, HSiCl₃, sealed bomb, 100–150 °C
Organosilicon synthesis Catalytic dechlorination Polychloromethylsilane reduction Stepwise functionalization

Hydrolysis Reactivity and Surface Modification Efficiency: Comparative Moisture Sensitivity Assessment

(Dichloromethyl)methyldichlorosilane carries a hydrolysis sensitivity rating of 8 (scale 1–10), indicating rapid reaction with moisture, water, and protic solvents . This places it at the higher end of the reactivity spectrum for chlorosilanes: dimethyldichlorosilane (Me₂SiCl₂) typically exhibits lower sensitivity (rating 5–6), requiring longer reaction times or elevated temperatures for complete surface silanization, while trichloromethylsilane (MeSiCl₃, rating 9–10) reacts so vigorously that controlled monolayer deposition without multilayer formation is technically challenging [1]. The rating of 8 positions the target compound in a narrow reactivity window that enables rapid, complete surface coverage under ambient conditions while still permitting process control in vapor-phase deposition systems. This balance is critical for applications requiring uniform monolayer formation on silica or glass substrates without the crosslinked polymer aggregates that form when using more reactive trichlorosilanes [1].

Hydrolysis sensitivity rating
Class-level inference
8
Scale 1–10; higher than Me₂SiCl₂ (~5–6), lower than MeSiCl₃ (~9–10)
Enables rapid vapor-phase monolayer deposition with reported process control, avoiding multilayer aggregates.
Ambient moisture exposure conditions
Surface modification Silica functionalization Hydrophobic coating Moisture sensitivity

Preceramic Polymer Architecture Control: Chloropolycarbosilane Formation vs. Alternative Precursors

Reaction of (dichloromethyl)methyldichlorosilane with alkali or alkaline earth metals (Mg, K, Na, Li) yields chloropolycarbosilanes that serve as direct precursors to polycarbosilane polymers and ultimately silicon carbide (SiC) ceramics [1]. In contrast, dimethyldichlorosilane under identical Wurtz-type coupling conditions produces polydimethylsilane, which lacks the carbosilane (Si–C–Si) backbone linkages essential for high ceramic yield upon pyrolysis. Polydimethylsilane typically yields <30% ceramic residue after pyrolysis to 1000 °C, whereas polycarbosilanes derived from (dichloromethyl)methyldichlorosilane achieve ceramic yields of 60–75% under the same conditions [2]. The dichloromethyl group provides the requisite carbon content and crosslinking functionality to form a continuous Si–C–Si network upon thermal decomposition, a structural feature absent in polymers derived from simple methylchlorosilanes.

Preceramic ceramic yield
Cross-study comparable
60–75%
Polydimethylsilane from Me₂SiCl₂ yields ~30%
Higher ceramic yield may reduce shrinkage and defect formation in SiC fiber production.
Inert atmosphere pyrolysis, 1000 °C
Silicon carbide ceramics Preceramic polymer Polycarbosilane synthesis Ceramic matrix composites

Thermal and Physical Property Differentiation for Distillation-Based Purification

The boiling point of (dichloromethyl)methyldichlorosilane (148–149 °C at 760 mmHg) is significantly higher than that of dimethyldichlorosilane (70 °C) and substantially lower than that of (trichloromethyl)methyldichlorosilane (~172–175 °C) [1]. This ~78 °C separation from dimethyldichlorosilane and ~24–27 °C separation from the trichloromethyl analog enables straightforward fractional distillation as a purification strategy, reducing the capital and operational costs associated with more complex separation techniques such as preparative chromatography or selective crystallization. The density of 1.4115 g/cm³ also provides sufficient differentiation from common reaction solvents (e.g., toluene: 0.867 g/cm³; diethyl ether: 0.713 g/cm³) to permit liquid–liquid extraction as a pre-distillation workup step .

Boiling point differentiation
Class-level inference
148–149 °C vs. Me₂SiCl₂ 70 °C vs. CCl₃ analog ~172–175 °C
Boiling point separation supports fractional distillation purification, reducing reliance on chromatography.
Atmospheric pressure (760 mmHg)
Distillation Purification Boiling point separation Process chemistry

Evidence-Backed Application Scenarios for (Dichloromethyl)methyldichlorosilane Procurement


Controlled Synthesis of Monochloromethyl-Functionalized Silanes

When the synthetic objective is a monochloromethylsilane (e.g., (chloromethyl)methyldichlorosilane) with high purity and minimal methyl-byproduct contamination, (dichloromethyl)methyldichlorosilane is the optimal starting material. Its intermediate dechlorination rate (Section 3, Evidence 1) permits precise stoichiometric control using palladium-catalyzed HSiCl₃ reduction to stop cleanly at the Si–CH₂Cl stage. Using the trichloromethyl analog inevitably produces mixtures requiring chromatographic separation, while the monochloromethyl analog offers no pathway for further chloromethyl elaboration. Procurement of the dichloromethyl compound enables a two-step sequence (reduce to monochloromethyl → nucleophilic substitution) that is inaccessible with simpler methylchlorosilanes .

Vapor-Phase Surface Silanization for Controlled Monolayer Deposition

For applications requiring uniform hydrophobic monolayers on silica, glass, or silicon wafer substrates via vapor-phase deposition, (dichloromethyl)methyldichlorosilane offers the optimal balance of reactivity and process control. Its hydrolysis sensitivity rating of 8 (Section 3, Evidence 2) ensures rapid, complete surface reaction under mild vacuum conditions without the multilayer aggregate formation typical of trichlorosilanes (rating 9–10). This balance is particularly critical in microelectromechanical systems (MEMS) fabrication and microfluidic device manufacturing, where surface uniformity directly impacts device performance and stiction prevention .

Precursor for High-Yield Silicon Carbide Ceramic Fibers and Matrices

In the production of continuous SiC fibers for ceramic matrix composites (CMCs) used in aerospace and high-temperature industrial applications, (dichloromethyl)methyldichlorosilane-derived polycarbosilanes provide ceramic yields of 60–75% (Section 3, Evidence 3). This is 2–2.5× higher than polydimethylsilane from dimethyldichlorosilane, directly reducing fiber shrinkage, porosity, and overall manufacturing cost per unit of finished ceramic. The compound's unique combination of Si–Cl and C–Cl reactive sites enables crosslinking chemistry that simple methylchlorosilanes cannot replicate, making it a strategic procurement target for advanced ceramic precursor synthesis .

Intermediate in Multi-Step Organosilicon Synthesis with Distillation Purification

In multi-step synthetic routes where (dichloromethyl)methyldichlorosilane serves as an intermediate en route to more complex silanes or siloxanes, its boiling point of 148–149 °C provides adequate separation from both lighter (e.g., dimethyldichlorosilane, 70 °C) and heavier (e.g., trichloromethyl analog, ~172–175 °C) byproducts or unreacted starting materials (Section 3, Evidence 4). This property enables cost-effective purification by simple fractional distillation, reducing the need for preparative chromatography and improving overall process economics. The compound is therefore preferred over analogs with less favorable boiling point separation from common reaction components .

Application
Selection Property
Validation Focus
Monochloromethylsilane synthesis
Stepwise dechlorination control
Purity after Pd-catalyzed HSiCl₃ reduction; methyl byproduct level
Vapor-phase surface silanization
Hydrolysis sensitivity balance
Monolayer uniformity on silica/glass; absence of multilayer aggregates
SiC ceramic fiber precursor
Preceramic polymer ceramic yield
Pyrolysis weight retention; fiber shrinkage and defect density
Multi-step organosilicon intermediate
Boiling point separation from analogs
Fractional distillation efficiency; purity of isolated intermediate
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